(2S,3S)-Tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate
Overview
Description
(2S,3S)-Tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate is a chiral compound with the following structural features:
- Molecular Formula : C₁₅H₂₁NO₄
- Molecular Weight : 279.33 g/mol
- Empirical Formula : C₁₅H₂₁NO₄
- CAS Number : 926308-22-7
Synthesis Analysis
The synthesis of this compound involves the condensation reaction between tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate and an appropriate acid chloride or anhydride. The tert-butyl group provides steric hindrance, influencing the stereochemistry of the product.
Molecular Structure Analysis
The compound’s molecular structure consists of a tertiary amine , a hydroxyl group , and a phenyl ring . The stereochemistry at the chiral centers (2S,3S) determines its biological activity.
Chemical Reactions Analysis
- Hydrolysis : The ester linkage can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.
- Amidation : Reaction with an amine can lead to amide formation.
- Reductive Amination : The amino group can be modified through reductive amination reactions.
Physical And Chemical Properties Analysis
- Solubility : Soluble in organic solvents (e.g., methanol, dichloromethane).
- Melting Point : Varies based on crystalline form.
- Boiling Point : Not readily available.
- Appearance : White crystalline powder.
Safety And Hazards
- Hazardous Reactions : Avoid strong acids or bases.
- Toxicity : No specific toxicity data available.
- Handling Precautions : Use appropriate personal protective equipment (PPE).
Future Directions
Research avenues include:
- Biological Activity : Investigate its potential as a drug candidate.
- Synthetic Modifications : Explore derivatization for improved properties.
- Structural Elucidation : Determine crystal structures for better understanding.
Please note that availability and pricing information may vary12.
properties
IUPAC Name |
tert-butyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)11(15)10(14)9-7-5-4-6-8-9/h4-8,10-11,15H,14H2,1-3H3/t10-,11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDZKKASRJHWGD-QWRGUYRKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(C1=CC=CC=C1)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]([C@H](C1=CC=CC=C1)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201186065 | |
Record name | 1,1-Dimethylethyl (αS,βS)-β-amino-α-hydroxybenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201186065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-Tert-butyl 3-amino-2-hydroxy-3-phenylpropanoate | |
CAS RN |
204587-97-3 | |
Record name | 1,1-Dimethylethyl (αS,βS)-β-amino-α-hydroxybenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204587-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (αS,βS)-β-amino-α-hydroxybenzenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201186065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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